molecular formula C7H11BN2O3 B578662 (5-Amino-6-ethoxypyridin-3-yl)boronic acid CAS No. 1309982-25-9

(5-Amino-6-ethoxypyridin-3-yl)boronic acid

Cat. No. B578662
M. Wt: 181.986
InChI Key: XVFQCTDBDVMTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is a specialty chemical . It is not intended for human or veterinary use and is used for research purposes only. The CAS number for this compound is 1309982-25-9 .


Synthesis Analysis

The synthesis of boronic acids like “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A detailed investigation of boron-catalysed amidation reactions has been carried out, studying the interaction between amines/carboxylic acids and borinic acids, boronic acids, and boric acid .


Molecular Structure Analysis

The molecular formula of “(5-Amino-6-ethoxypyridin-3-yl)boronic acid” is C7H11BN2O3. The molecular weight of this compound is 181.986.


Chemical Reactions Analysis

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .


Physical And Chemical Properties Analysis

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, contain two C–B bonds and one B–O bond, resulting in enhanced Lewis acidity in comparison to boronic acids . From a structural point of view, it has been shown that borinic acids can exist as a monomer, dimer, or cyclic trimer, in solution or the solid state, depending on the substitution pattern of the R group .

Scientific Research Applications

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • These sensing applications can be homogeneous assays or heterogeneous detection .
    • Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling, Protein Manipulation, and Modification

    • The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation, and modification .
    • Boronic acids have been widely integrated with peptides with the goal of discovering peptide ligands with novel biological activities .
  • Separation Technologies

    • Boronic acids are also used in separation technologies .
    • For example, they are used for electrophoresis of glycated molecules .
  • Development of Therapeutics

    • Boronic acids are used in the development of therapeutics .
    • They are employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
  • Synthetic Intermediates

    • Boronic acids are particularly attractive as synthetic intermediates .
    • Their unique properties as mild organic Lewis acids and their mitigated reactivity profile, coupled with their stability and ease of handling, makes boronic acids a particularly attractive class of synthetic intermediates .
  • Green Compounds

    • Because of their low toxicity and their ultimate degradation into the environmentally friendly boric acid, boronic acids can be regarded as “green” compounds .
  • Polymerase-Catalyzed Incorporation

    • Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, can be incorporated into DNA through polymerase-catalyzed reactions .
    • This allows for enhanced recognition of carbohydrate moieties, which contain many hydroxyl groups .
    • Such boronic acids allow DNA to be used in sensing applications without the need for an additional reporting unit .
  • Design of Chemosensors for Carbohydrates

    • Boronic acids are one of the most commonly used building blocks for the design of chemosensors for carbohydrates .
    • This is due to their intrinsic affinity with diols, single hydroxy groups, as well as other nucleophiles/Lewis bases .
  • Interference in Signaling Pathways and Enzyme Inhibition

    • Boronic acids can be used as biochemical tools for various purposes, including the interference in signaling pathways and enzyme inhibition .
  • Boronic acids can be used in cell delivery systems .
  • This is due to their ability to form reversible covalent bonds with biological molecules .
  • DNA molecules are known to be important materials in sensing, aptamer selection, nanocomputing, and reaction encoding .
  • The incorporation of boronic acid-modified nucleotides into DNA would allow for enhanced applications .
  • There are boronic acids that change fluorescent properties upon binding .
  • Incorporation of such boronic acids allows DNA to be used in sensing applications without the need for an additional reporting unit .

Future Directions

Boronic acids, including “(5-Amino-6-ethoxypyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences, is also being explored .

properties

IUPAC Name

(5-amino-6-ethoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c1-2-13-7-6(9)3-5(4-10-7)8(11)12/h3-4,11-12H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFQCTDBDVMTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694440
Record name (5-Amino-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-6-ethoxypyridin-3-yl)boronic acid

CAS RN

1309982-25-9
Record name (5-Amino-6-ethoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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